propanedioate CAS No. 87802-88-8](/img/structure/B14404024.png)
Dimethyl [1-(furan-2-yl)prop-2-en-1-yl](methyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylfuran and an appropriate aldehyde in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 25-30°C and a reaction time of 2-4 hours .
Industrial Production Methods
In an industrial setting, the production of Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as formic acid can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or anticancer effects. The furan ring’s electron-rich nature allows it to participate in various chemical interactions, enhancing its reactivity and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl [1-(furan-2-yl)prop-2-en-1-yl]malonate
- Dimethyl [1-(furan-2-yl)prop-2-en-1-yl]succinate
- Dimethyl [1-(furan-2-yl)prop-2-en-1-yl]glutarate
Uniqueness
Dimethyl 1-(furan-2-yl)prop-2-en-1-ylpropanedioate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to its analogues, this compound exhibits higher reactivity in electrophilic substitution reactions and greater potential as a building block in organic synthesis .
Propriétés
Numéro CAS |
87802-88-8 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
dimethyl 2-[1-(furan-2-yl)prop-2-enyl]-2-methylpropanedioate |
InChI |
InChI=1S/C13H16O5/c1-5-9(10-7-6-8-18-10)13(2,11(14)16-3)12(15)17-4/h5-9H,1H2,2-4H3 |
Clé InChI |
GJIHIZLXJUACSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C=C)C1=CC=CO1)(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


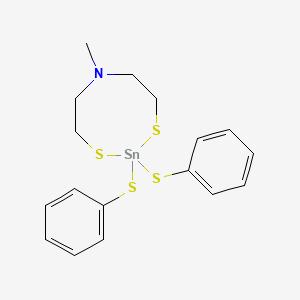
silane](/img/structure/B14403952.png)
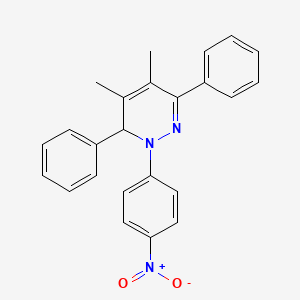
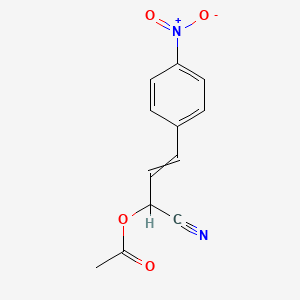

![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)
![3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione](/img/structure/B14403996.png)


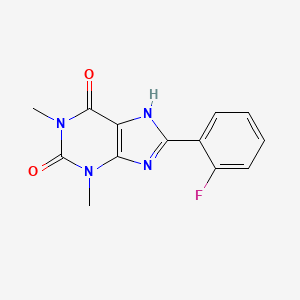
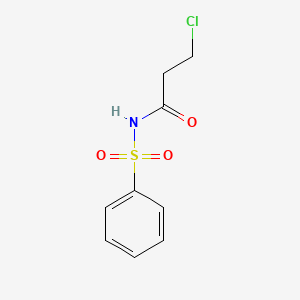

![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
